molecular formula C23H37N3O B10891846 1-(1-Cycloheptylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

1-(1-Cycloheptylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B10891846
M. Wt: 371.6 g/mol
InChI Key: YRBSCSSBIRSNAF-UHFFFAOYSA-N
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Description

1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Cycloheptyl group introduction: The cycloheptyl group can be introduced via nucleophilic substitution reactions.

    Methoxyphenyl group attachment: This step might involve the use of a methoxy-substituted benzene derivative in a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzylpiperidin-1-yl)-4-(2-methoxyphenyl)piperazine
  • 1-(4-phenylpiperidin-1-yl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(1-cycloheptyl-4-piperidyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the cycloheptyl group, which can influence its pharmacological properties and interactions with biological targets.

Properties

Molecular Formula

C23H37N3O

Molecular Weight

371.6 g/mol

IUPAC Name

1-(1-cycloheptylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H37N3O/c1-27-23-11-7-6-10-22(23)26-18-16-25(17-19-26)21-12-14-24(15-13-21)20-8-4-2-3-5-9-20/h6-7,10-11,20-21H,2-5,8-9,12-19H2,1H3

InChI Key

YRBSCSSBIRSNAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCCCCC4

Origin of Product

United States

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